3-hydroxy-5-(4-pyridyl)-1H-pyrazole
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Description
Synthesis Analysis
There is evidence that a product containing a thiazolidine ring, which is highly reactive towards aldehydes in an aqueous environment, forms through non-enzymatic condensation of cysteine (Cys) and an active form of vitamin B6 pyridoxal 5′-phosphate (PLP) occurs in vivo in humans .Molecular Structure Analysis
The molecular structure of “3-hydroxy-5-(4-pyridyl)-1H-pyrazole” is represented by the formula C8H7N3O.Chemical Reactions Analysis
The formation of “3-hydroxy-5-(4-pyridyl)-1H-pyrazole” involves the reaction of cysteine (Cys) and an active form of vitamin B6 pyridoxal 5′-phosphate (PLP) in an aqueous environment .Scientific Research Applications
Anticancer Agents: Researchers have explored pyrazolo[3,4-b]pyridines as potential anticancer agents due to their ability to inhibit specific kinases involved in cancer cell proliferation . These compounds hold promise for targeted therapies.
Anti-inflammatory Properties: Some derivatives of this compound class have demonstrated anti-inflammatory activity. They may serve as leads for developing novel anti-inflammatory drugs .
Antidiabetic Potential: Certain pyrazolo[3,4-b]pyridines have been investigated for their ability to reduce blood glucose levels. They could find applications in managing hyperglycemia associated with type 1 diabetes, obesity-related diabetes, and related metabolic disorders .
Synthetic Chemistry
The synthesis of pyrazolo[3,4-b]pyridines involves diverse methods. Researchers have employed both preformed pyrazoles or pyridines as starting materials. Key synthetic approaches include:
properties
IUPAC Name |
5-pyridin-4-yl-1,2-dihydropyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c12-8-5-7(10-11-8)6-1-3-9-4-2-6/h1-5H,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQIXHHWHZXDTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=O)NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-5-(4-pyridyl)-1H-pyrazole | |
CAS RN |
78584-36-8 |
Source
|
Record name | 3-(pyridin-4-yl)-1H-pyrazol-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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